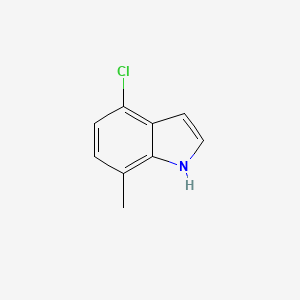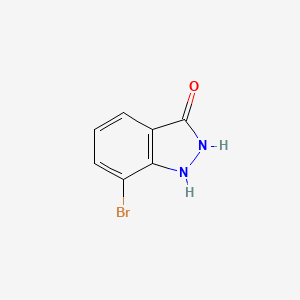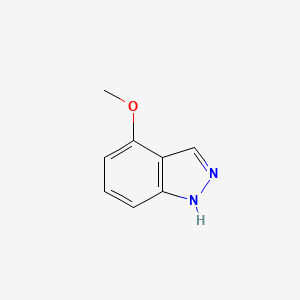
Carbonate de lanthane octahydraté
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lanthanum carbonate octahydrate is a water-soluble source of Lanthanum that can easily be converted to other Lanthanum compounds . It is used to treat hyperphosphatemia (too much phosphate in the blood) in patients with end-stage kidney disease who are on dialysis .
Chemical Reactions Analysis
Lanthanum carbonate octahydrate can be produced via reactions between lanthanum chloride and NaHCO3. In the reaction, a small amount of NaHCO3 solution is first added to the acidic lanthanum chloride solution to generate lanthanum carbonate nuclei. Then, NaHCO3 is added to the lanthanum chloride at a constant speed. This approach makes both the precipitation reaction and neutralization reaction take place simultaneously .Physical and Chemical Properties Analysis
Lanthanum carbonate octahydrate is a white powder . It is soluble in water and decomposes by diluted hydrochloric acid and diluted nitric acid . It also decomposes upon heating .Applications De Recherche Scientifique
Catalyseur dans les procédés de craquage
Le carbonate de lanthane octahydraté est utilisé comme catalyseur dans les procédés de craquage en raison de sa capacité à se convertir facilement en d'autres composés du lanthane, tels que l'oxyde de lanthane, lors du chauffage (calcination). Cette propriété est particulièrement utile dans l'industrie pétrolière pour décomposer les grosses molécules d'hydrocarbures en essence et autres produits .
Céramiques avancées
En raison de sa solubilité dans l'eau et de sa facilité de conversion en oxydes, le carbonate de lanthane octahydraté est utilisé dans la production de céramiques avancées. Ces céramiques ont des applications dans diverses industries de haute technologie, y compris l'électronique et l'aérospatiale .
Phosphores verts
Le carbonate de lanthane octahydraté contribue à la création de phosphores verts, qui sont des composants essentiels dans les technologies d'affichage, telles que celles utilisées dans les téléviseurs et les moniteurs d'ordinateur .
Liaison des phosphates
Dans les applications médicales, le carbonate de lanthane octahydraté agit comme un liant phosphate idéal. Il empêche l'absorption du phosphate alimentaire en formant du phosphate de lanthane insoluble, ce qui est particulièrement bénéfique dans le traitement de l'hyperphosphatémie .
Médecine vétérinaire
Le carbonate de lanthane octahydraté est utilisé en médecine vétérinaire pour réduire l'absorption intestinale du phosphate chez les chiens adultes, ce qui peut prévenir ou réduire le dysfonctionnement rénal chronique avec l'âge des animaux .
Additif alimentaire pour les chats
En tant qu'additif zootechnique, le carbonate de lanthane octahydraté sert de liant phosphate dans l'alimentation des chats, contribuant à gérer leur apport alimentaire en phosphore et à maintenir la santé des reins .
Mécanisme D'action
- These complexes prevent dietary phosphate absorption by remaining unabsorbed and passing through the intestines .
Mode of Action
Biochemical Pathways
Safety and Hazards
Lanthanum carbonate octahydrate may irritate the skin, eyes, nose, throat, or trachea if inhaled dust . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Orientations Futures
Lanthanum carbonate exhibits considerable ability to bind phosphate, which is crucial for patients with end-stage renal failure . Future research directions include the development of La-based adsorbents for phosphate removal and recovery, direct comparisons among La compounds using more complex matrices such as wastewater and river water, and the role of crystal structure in the phosphate removal performance of different compounds .
Analyse Biochimique
Biochemical Properties
Lanthanum carbonate octahydrate plays a significant role in biochemical reactions. It binds to dietary phosphate, preventing its absorption by the intestine . This interaction occurs in the physiologically relevant pH range of 3 to 7 .
Cellular Effects
The effects of lanthanum carbonate octahydrate on cells are primarily related to its role in phosphate binding. By reducing the absorption of phosphate, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of lanthanum carbonate octahydrate involves the formation of insoluble lanthanum phosphate complexes that pass through the gastrointestinal (GI) tract unabsorbed . This results in a reduction of both serum phosphate and calcium phosphate product as a consequence of the reduced dietary phosphate absorption .
Dosage Effects in Animal Models
In animal models, the effects of lanthanum carbonate octahydrate vary with different dosages. For instance, in dogs, it has been shown to have the potential to reduce phosphorus bioavailability at the lowest recommended dose (1500 mg/kg complete feed) . In cats, the recommended starting dose is 400 mg per day, divided according to the feeding schedule .
Metabolic Pathways
Lanthanum carbonate octahydrate is involved in the metabolic pathway related to phosphate absorption. By binding to dietary phosphate, it prevents the absorption of phosphate, thereby influencing metabolic flux or metabolite levels .
Transport and Distribution
Lanthanum carbonate octahydrate is transported and absorbed mainly via M cells in the gastrointestinal tract . It can be absorbed by both Peyer’s patches (PPs) and non-PPs intestinal epithelium, with a higher amount of absorption in the PPs per unit weight .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Lanthanum carbonate octahydrate can be achieved through a precipitation reaction between Lanthanum nitrate and Sodium carbonate in an aqueous solution.", "Starting Materials": [ "Lanthanum nitrate (La(NO3)3)", "Sodium carbonate (Na2CO3)", "Deionized water (H2O)" ], "Reaction": [ "Dissolve Lanthanum nitrate in deionized water to form a clear solution.", "Dissolve Sodium carbonate in deionized water to form a clear solution.", "Slowly add the Sodium carbonate solution to the Lanthanum nitrate solution while stirring continuously.", "A white precipitate of Lanthanum carbonate will form.", "Continue stirring for 30 minutes to ensure complete precipitation.", "Filter the precipitate and wash it with deionized water to remove any impurities.", "Dry the Lanthanum carbonate precipitate at 60°C for 24 hours.", "Add the dried Lanthanum carbonate to deionized water and stir for 30 minutes to form Lanthanum carbonate octahydrate.", "Filter the solution and wash the Lanthanum carbonate octahydrate with deionized water.", "Dry the Lanthanum carbonate octahydrate at 60°C for 24 hours." ] } | |
Numéro CAS |
6487-39-4 |
Formule moléculaire |
CH4LaO4 |
Poids moléculaire |
218.95 g/mol |
Nom IUPAC |
carbonic acid;lanthanum;hydrate |
InChI |
InChI=1S/CH2O3.La.H2O/c2-1(3)4;;/h(H2,2,3,4);;1H2 |
Clé InChI |
LIOPFGUJULMLEN-UHFFFAOYSA-N |
SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.O.O.O.O.O.O.O.[La+3].[La+3] |
SMILES canonique |
C(=O)(O)O.O.[La] |
| 6487-39-4 | |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





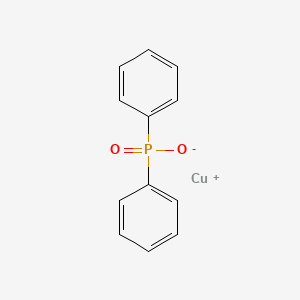

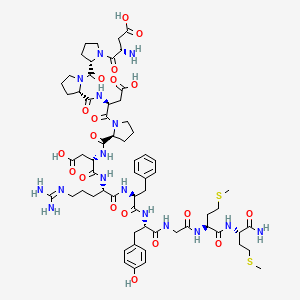



![6-Chloro-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B1593263.png)
